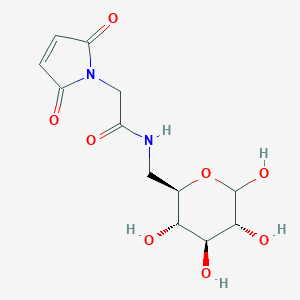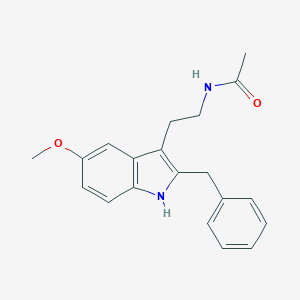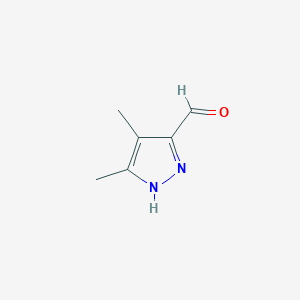![molecular formula C23H24O3 B054033 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid CAS No. 119435-89-1](/img/structure/B54033.png)
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid, also known as TMB-2, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, pain, and neuroprotection. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has also been found to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and is relatively stable. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively complex compound that requires several steps to synthesize, which can make it difficult and time-consuming to produce. In addition, this compound is not readily available commercially, which can make it challenging for researchers to obtain.
Future Directions
There are several future directions for research on 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid. One potential area of research is in the development of novel therapies for inflammatory and pain-related diseases. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs that target these pathways. Another potential area of research is in the development of neuroprotective therapies. This compound has been found to have neuroprotective effects, and further research could lead to the development of new drugs that target these pathways. Finally, future research could focus on optimizing the synthesis of this compound to make it more accessible to researchers and potentially lead to the development of new drugs.
Synthesis Methods
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzaldehyde to form 4-(2,4-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a Lewis acid catalyst to form this compound.
Scientific Research Applications
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. This compound has also been found to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
properties
CAS RN |
119435-89-1 |
|---|---|
Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI Key |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)